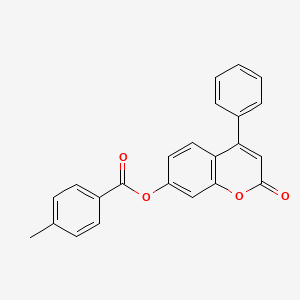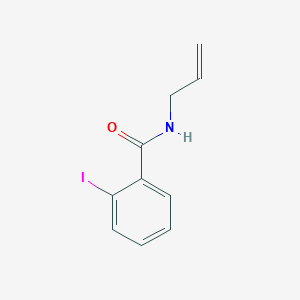![molecular formula C15H14N4O2S3 B4585689 N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiadiazole and isoxazole compounds involves complex chemical reactions, often aiming at creating potent inhibitors for various biological targets. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar structures, have been synthesized as inhibitors for specific enzymes like glutaminase, highlighting the importance of careful design and synthesis in achieving desired biological activities (Shukla et al., 2012). Moreover, N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives have been synthesized showcasing the amidation reaction as a critical step in the synthesis process, emphasizing the structural specificity required for potential anticancer activities (Mohammadi-Farani et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole and isoxazole derivatives has been a subject of interest due to their complex interactions and potential biological activities. Studies like the one conducted by Boechat et al. (2011), where they explored the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveal how slight modifications in the molecular structure can influence the overall properties and interactions of these compounds (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole and isoxazole derivatives often lead to the formation of compounds with significant biological activities. For instance, the switchable synthesis of 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides underlines the versatility of these compounds in chemical synthesis, providing pathways for creating a variety of biologically active molecules (Filimonov et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their potential applications. Studies often include detailed physical property analysis to understand how these properties affect the compound's behavior in biological systems or during the synthesis process.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are vital for the application of these compounds. The synthesis and biological evaluation of thiadiazole derivatives as anticancer agents, for example, show how the chemical properties of these molecules can be tailored to target specific cancer cells, offering insights into the design of more effective therapeutic agents (Evren et al., 2019).
Aplicaciones Científicas De Investigación
Glutaminase Inhibition
The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog, serves as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This has led to the development of more potent GLS inhibitors with improved drug-like properties, which are crucial for therapeutic strategies targeting cancer metabolism. One analog demonstrated similar potency to BPTES with better solubility, indicating its potential in attenuating the growth of cancer cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Anticancer Activity
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity. These compounds showed high selectivity and induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The synthesis and structural elucidation of these compounds provide a foundation for further research into their therapeutic applications (Evren et al., 2019).
Antioxidant Agent
The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents highlight the potential of thiazole-based compounds in mitigating oxidative stress. These compounds underwent extensive molecular docking studies to estimate their efficacy, which could be beneficial in designing antioxidants to combat diseases associated with oxidative damage (Hossan, 2020).
Antimicrobial and Nematicidal Activities
Phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising antibacterial activities against various bacterial strains. These compounds also displayed excellent nematicidal activity, offering a potential lead in the design of new antibacterial and nematicidal agents (Lu et al., 2020).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-9-8-11(18-21-9)16-13(20)12(10-6-4-3-5-7-10)23-15-17-14(22-2)19-24-15/h3-8,12H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWSJJWZVXPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC(=NS3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)